molecular formula C20H28N2O2 B117215 2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine CAS No. 158610-48-1

2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine

Cat. No. B117215
M. Wt: 328.4 g/mol
InChI Key: FMWVUJMROZMHLZ-UHFFFAOYSA-N
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Description

2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine, commonly known as BHPP, is a pyrimidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. BHPP is a small molecule that has been shown to exhibit potent biological activity and has been studied extensively in various scientific fields.

Mechanism Of Action

The mechanism of action of BHPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BHPP has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, BHPP has been shown to inhibit the activity of HIV-1 integrase, an enzyme involved in the integration of viral DNA into the host genome.

Biochemical And Physiological Effects

BHPP has been shown to exhibit potent biological activity, including cytotoxicity, anti-inflammatory activity, and antiviral activity. BHPP has been shown to induce apoptosis in cancer cells by activating the caspase cascade. BHPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BHPP has been shown to inhibit the replication of various viruses, including HIV and influenza.

Advantages And Limitations For Lab Experiments

BHPP has several advantages for lab experiments, including its small size, ease of synthesis, and potent biological activity. However, BHPP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, BHPP may exhibit different biological activity depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of BHPP, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its biological activity. Additionally, BHPP may have potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases. Further studies are needed to fully understand the potential of BHPP as a therapeutic agent.

Synthesis Methods

The synthesis of BHPP involves the condensation of 4-butoxy-2-hydroxybenzaldehyde and 5-hexyluracil in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to yield BHPP. The yield of BHPP can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

BHPP has been studied extensively for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. In particular, BHPP has been shown to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHPP has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BHPP has been studied for its antiviral activity against various viruses, including HIV and influenza.

properties

CAS RN

158610-48-1

Product Name

2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

5-butoxy-2-(5-hexylpyrimidin-2-yl)phenol

InChI

InChI=1S/C20H28N2O2/c1-3-5-7-8-9-16-14-21-20(22-15-16)18-11-10-17(13-19(18)23)24-12-6-4-2/h10-11,13-15,23H,3-9,12H2,1-2H3

InChI Key

FMWVUJMROZMHLZ-UHFFFAOYSA-N

SMILES

CCCCCCC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCC)O

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCC)O

synonyms

2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine

Origin of Product

United States

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